Bienvenue dans la boutique en ligne BenchChem!

4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid

Physicochemical profiling Drug-likeness Permeability

4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid (CAS 101413-77-8, molecular formula C₁₈H₁₅N₃O₄S, MW 369.4) is a synthetic small molecule belonging to the 2-anilino-4-thiazolidinone (2-anilinothiazolone) class. The compound features a 2-phenylamino-4-oxo-4,5-dihydro-1,3-thiazole core linked via an acetamido bridge to a para-benzoic acid moiety.

Molecular Formula C18H15N3O4S
Molecular Weight 369.4 g/mol
CAS No. 101413-77-8
Cat. No. B169305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid
CAS101413-77-8
Synonyms4-[[(2-ANILINO-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YL)ACETYL]AMINO]BENZOIC ACID
Molecular FormulaC18H15N3O4S
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C18H15N3O4S/c22-15(19-13-8-6-11(7-9-13)17(24)25)10-14-16(23)21-18(26-14)20-12-4-2-1-3-5-12/h1-9,14H,10H2,(H,19,22)(H,24,25)(H,20,21,23)
InChIKeyYOGKJURSKCRMFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid (CAS 101413-77-8): Chemical Identity and Pharmacophore Context


4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid (CAS 101413-77-8, molecular formula C₁₈H₁₅N₃O₄S, MW 369.4) is a synthetic small molecule belonging to the 2-anilino-4-thiazolidinone (2-anilinothiazolone) class . The compound features a 2-phenylamino-4-oxo-4,5-dihydro-1,3-thiazole core linked via an acetamido bridge to a para-benzoic acid moiety. This scaffold has been explored in medicinal chemistry for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition and anti-inflammatory applications [1]. Importantly, this compound (CAS 101413-77-8, C₁₈H₁₅N₃O₄S) is structurally distinct from otenaproxesul (ATB-346, CAS 1226895-20-0, C₂₁H₁₉NO₃S), a naproxen-derived H₂S-releasing NSAID with which it is sometimes confused in vendor databases [2]. Procurement specifications from multiple suppliers indicate typical purity of 95–97% .

Why Generic Substitution Is Not Appropriate for 4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid


This compound cannot be generically substituted with other 2-anilinothiazolone derivatives or with the therapeutically advanced H₂S-releasing NSAID ATB-346 (otenaproxesul) due to fundamental structural, physicochemical, and target-engagement differences. The para-substituted benzoic acid moiety contributes distinct hydrogen-bond donor/acceptor topology (PSA = 133.16 Ų) and ionization properties versus the meta-substituted regioisomer (CAS 101466-26-6) or the non-benzoic acid analog (CAS 67309-49-3), which lacks the terminal aromatic carboxylate . Within the 2-anilinothiazolone 11β-HSD1 inhibitor series, even minor modifications—such as chloro versus fluoro substitution on the aniline ring—produce order-of-magnitude differences in enzymatic IC₅₀ values [1]. Critically, equating this compound with ATB-346 represents a category error: ATB-346 is a naproxen prodrug linked to an H₂S-releasing moiety (4-thiocarbamoylphenyl ester), bearing no thiazolone ring and engaging entirely different molecular targets (COX-1/COX-2 vs. 11β-HSD1) [2]. Substitution without analytical verification therefore risks both target-misspecificity and irreproducible pharmacological outcomes.

Quantitative Comparative Evidence for 4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid vs. Analogs


Physicochemical Differentiation: PSA and LogP Comparison with the Non-Benzoic Acid Analog (CAS 67309-49-3)

The target compound (CAS 101413-77-8) incorporates a para-aminobenzoic acid (PABA) terminus that significantly alters its polarity and ionization profile relative to the core thiazolone acetic acid scaffold (CAS 67309-49-3), which lacks the benzoic acid extension. The computed polar surface area (PSA) for CAS 101413-77-8 is 133.16 Ų, versus a PSA for CAS 67309-49-3 (C₁₁H₁₀N₂O₃S, MW 250.27) that is substantially lower due to the absence of the secondary amide and terminal carboxyl groups . The experimental LogP of the target is 3.03, whereas the simpler scaffold is uncharged at physiological pH range, differing in hydrogen-bond donor/acceptor count (3 donors / 5 acceptors vs. fewer for CAS 67309-49-3) . This directly impacts aqueous solubility, membrane permeability, and protein binding.

Physicochemical profiling Drug-likeness Permeability

Regioisomeric Selectivity: Para- vs. Meta-Benzoic Acid Attachment (CAS 101413-77-8 vs. CAS 101466-26-6)

The target compound is the para-substituted benzoic acid regioisomer (4-carboxyphenyl), whereas CAS 101466-26-6 is the meta-substituted regioisomer (3-carboxyphenyl). Both share identical molecular formula (C₁₈H₁₅N₃O₄S, MW 369.39) but differ in the connectivity of the terminal carboxyl group, resulting in distinct molecular shapes, dipole moments, and hydrogen-bond vectors . In the 2-anilinothiazolone 11β-HSD1 inhibitor series, regioisomeric or substitutional changes on the pendant aryl ring produced measurable shifts in enzymatic inhibitory potency [1]. While no head-to-head 11β-HSD1 IC₅₀ data exist specifically for the para vs. meta pair, class-level SAR indicates that the position of the carboxylate recognition element critically modulates binding to the catalytic site.

Regioisomer differentiation Target engagement Selectivity profiling

Target Class Differentiation: 11β-HSD1 Inhibition Potential vs. ATB-346 (COX-1/COX-2 Inhibitor)

The 2-anilinothiazolone scaffold, to which CAS 101413-77-8 belongs, has been validated as an 11β-HSD1 inhibitory chemotype. In the seminal series by Yuan et al., the most potent 2-anilinothiazolones bearing a 2-chloro or 2-fluoro aniline and an isopropyl substituent at the 5-position achieved nanomolar inhibition of human 11β-HSD1 [1]. By contrast, otenaproxesul (ATB-346, CAS 1226895-20-0) is a dual COX-1/COX-2 inhibitor with an entirely different pharmacophore—naproxen linked via an ester to a 4-thiocarbamoylphenyl H₂S-releasing moiety [2]. In a phase 2 clinical trial, ATB-346 (250 mg daily) produced 95% suppression of systemic COX activity, comparable to naproxen 550 mg twice daily [2]. These represent orthogonal pharmacological mechanisms: 11β-HSD1 modulates intracellular glucocorticoid levels relevant to metabolic syndrome and cognitive function, whereas COX inhibition targets prostaglandin synthesis for pain and inflammation [1][2].

11β-HSD1 COX inhibition Target selectivity Metabolic disease

Structural Scaffold Identity: Thiazolone-Acetamido-Benzoic Acid vs. Naproxen Ester Prodrug

The target compound contains a characteristic 2-anilino-4-oxo-4,5-dihydro-1,3-thiazole ring with an acetamido linker to para-aminobenzoic acid, as confirmed by InChI and SMILES annotations: SMILES C1=CC=C(C=C1)NC2=NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)C(=O)O . Otenaproxesul (ATB-346) features no thiazolone ring; instead, it is the 4-thiocarbamoylphenyl ester of naproxen: SMILES COc1ccc2cc(C(C)C(=O)Oc3ccc(C(N)=S)cc3)ccc2c1, MW 365.45 . Molecular formula, exact mass, and mass fragmentation patterns differ substantially and provide unequivocal identity confirmation via LC-MS or HRMS .

Chemical structure verification Scaffold classification Procurement quality control

Purity and Availability: Commercial Supply Landscape for CAS 101413-77-8 vs. Readily Available Analogs

The target compound is available from multiple research chemical suppliers at purities of 95% (AKSci) to 97% (Leyan, Chemenu) . In contrast, the meta regioisomer (CAS 101466-26-6) is offered at 95% purity by Fluorochem and is less broadly stocked . The core scaffold (CAS 67309-49-3) is more widely available (Enamine, AKSci, Alfa Chemistry) at 95% purity and significantly lower cost per gram due to simpler synthesis [1]. However, none of these alternatives incorporate the full para-aminobenzoic acid extension that defines the target compound. ATB-346 (otenaproxesul, CAS 1226895-20-0) is available from specialized suppliers (Selleck, MedChemExpress) as a high-purity (>98%) pharmaceutical research standard, but at pricing and regulatory classification reflecting its clinical-stage status .

Commercial availability Purity specification Supply chain

Recommended Research and Industrial Application Scenarios for 4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid


11β-HSD1 Inhibitor Screening and Glucocorticoid Modulation Research

For laboratories conducting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor screening in the context of metabolic syndrome, type 2 diabetes, or cognitive disorders, CAS 101413-77-8 represents a 2-anilinothiazolone scaffold compound with the full para-benzoic acid pharmacophore that may be critical for target engagement. The scaffold class has demonstrated nanomolar inhibitory potency against recombinant human 11β-HSD1 when optimized with appropriate aniline and 5-position substituents [1]. Its distinct PSA and LogP profile (PSA = 133.16 Ų, LogP = 3.03) relative to simpler thiazolone acetic acid analogs makes it a relevant probe for assessing the contribution of the extended carboxylate recognition element to binding affinity and selectivity .

Regioisomeric SAR Studies for Carboxylate-Dependent Protein-Ligand Interactions

The para-benzoic acid regioisomer (CAS 101413-77-8) can be directly paired with its meta-substituted counterpart (CAS 101466-26-6) in systematic structure-activity relationship (SAR) campaigns to evaluate how the position of the terminal carboxylate influences binding pocket complementarity [1]. Both regioisomers share identical molecular formula (C₁₈H₁₅N₃O₄S, MW 369.39), thereby isolating the effect of substitution geometry on biological activity without confounding molecular weight or lipophilicity differences .

Analytical Reference Standard for Differentiating Thiazolone-Based Compounds from H₂S-Releasing NSAIDs

Given the widespread vendor misattribution of CAS 101413-77-8 as ATB-346, this compound serves as an essential analytical reference standard for quality control laboratories tasked with verifying chemical identity in compound management workflows. The unambiguous differentiation can be achieved via HRMS exact mass (369.07835 vs. 365.10858 for otenaproxesul) or by diagnostic fragment ions in MS/MS analysis corresponding to the thiazolone ring versus the naproxen ester moiety [1].

Focused Library Design for Thiazolidinone-Derived Probe Molecules

Medicinal chemistry groups building focused libraries around the 4-thiazolidinone (2-anilinothiazolone) chemotype can incorporate CAS 101413-77-8 as a key intermediate or reference compound representing the acetamido-benzoic acid subclass. This compound complements existing thiazolidinone collections that have shown activity across anti-inflammatory, anticonvulsant, and antiproliferative screens, while its specific PABA extension provides a synthetic handle for further derivatization (e.g., amide coupling, esterification) not available with the simpler acetic acid analog CAS 67309-49-3 [1].

Quote Request

Request a Quote for 4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.